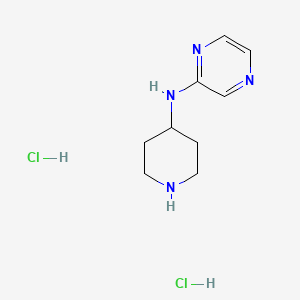

N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-piperidin-4-ylpyrazin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;;/h5-8,10H,1-4H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBINJJGVHCAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of N-(Piperidin-4-yl)pyrazin-2-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach to confirming the molecule's identity and structure. The methodologies outlined herein are grounded in established analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Single-Crystal X-ray Diffraction. Each section explains the rationale behind the experimental choices, ensuring a self-validating and scientifically rigorous process.

Introduction: The Significance of N-(Piperidin-4-yl)pyrazin-2-amine

Pyrazine and piperidine moieties are prevalent scaffolds in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities.[1][4][5] The combination of these two heterocyclic rings in N-(Piperidin-4-yl)pyrazin-2-amine suggests a potential for novel pharmacological applications. Accurate structural elucidation is a critical first step in the drug discovery and development pipeline, ensuring the unequivocal identification of the synthesized compound and forming the basis for understanding its structure-activity relationship (SAR). This guide presents a systematic workflow for the comprehensive characterization of its dihydrochloride salt form.

Predicted Physicochemical Properties

A preliminary in-silico analysis of the parent compound, N-(Piperidin-4-yl)pyrazin-2-amine, provides a theoretical basis for its physicochemical properties. These computed values can offer initial guidance for experimental design.

| Property | Predicted Value | Reference |

| Molecular Formula | C9H14N4 | [6] |

| Molecular Weight | 178.24 g/mol | [6] |

| XLogP3-AA | 1.0 | PubChem |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 1 | [8] |

| Topological Polar Surface Area | 64.6 Ų | PubChem |

Note: These properties are for the free base and will be altered by the dihydrochloride salt formation.

Strategic Approach to Structure Elucidation

Our approach to the structural elucidation of this compound is multi-faceted, integrating data from several complementary analytical techniques. This ensures a high degree of confidence in the final structural assignment.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[9] For this compound, a suite of NMR experiments is recommended to unambiguously assign all proton and carbon signals.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; D₂O is suitable for observing exchangeable protons, while DMSO-d₆ will reveal most protons.

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment, and their coupling patterns.

-

¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum. This will indicate the number of unique carbon atoms in the molecule.

-

2D NMR Spectroscopy (HSQC & HMBC):

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.

-

Expected Spectral Data and Interpretation

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for the key structural fragments of N-(Piperidin-4-yl)pyrazin-2-amine. These predictions are based on known spectral data for similar pyrazine and piperidine derivatives.[1][10]

| Fragment | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Key Correlations |

| Pyrazine Ring | H-3 | ~8.0-8.2 | ~135-140 | Aromatic proton, singlet or small doublet. HMBC to C-2, C-5. |

| H-5 | ~7.8-8.0 | ~130-135 | Aromatic proton, doublet. HMBC to C-3, C-6. | |

| H-6 | ~7.9-8.1 | ~140-145 | Aromatic proton, doublet. HMBC to C-2, C-5. | |

| C-2 | - | ~155-160 | Carbon attached to the amino group. | |

| C-3 | - | ~135-140 | Aromatic CH. | |

| C-5 | - | ~130-135 | Aromatic CH. | |

| C-6 | - | ~140-145 | Aromatic CH. | |

| Piperidine Ring | H-4 (CH) | ~3.8-4.2 | ~45-50 | Methine proton, multiplet. Key HMBC to C-2', C-6', and C-2 of pyrazine ring. |

| H-2', H-6' (eq) | ~3.2-3.5 | ~40-45 | Axial and equatorial protons will have distinct chemical shifts and coupling constants. | |

| H-2', H-6' (ax) | ~2.8-3.1 | ~40-45 | ||

| H-3', H-5' (eq) | ~2.0-2.2 | ~30-35 | ||

| H-3', H-5' (ax) | ~1.6-1.8 | ~30-35 | ||

| C-4 | - | ~45-50 | Methine carbon. | |

| C-2', C-6' | - | ~40-45 | Methylene carbons adjacent to nitrogen. | |

| C-3', C-5' | - | ~30-35 | Methylene carbons. | |

| Amine Linker | NH (exocyclic) | ~7.0-7.5 (in DMSO) | - | Broad singlet, exchangeable with D₂O. |

| NH (piperidine) | ~8.5-9.5 (in DMSO) | - | Broad singlet, exchangeable with D₂O. As a dihydrochloride salt, both nitrogens will be protonated. |

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[11][12]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate ionization.

-

Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrum and Fragmentation Pattern

-

Molecular Ion Peak: The ESI-MS spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the molecular weight of the free base (C₉H₁₄N₄), which is approximately 179.12.

-

Key Fragmentation Pathways: The fragmentation of piperidine derivatives often involves α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[12] Ring fission of the piperidine moiety can also occur.[12]

Caption: Predicted major fragmentation pathways for N-(Piperidin-4-yl)pyrazin-2-amine in ESI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Spectral Data

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching (amine and ammonium salts) |

| 3100-3000 | C-H | Aromatic stretching |

| 2950-2850 | C-H | Aliphatic stretching (piperidine ring) |

| 1650-1580 | C=N, C=C | Ring stretching (pyrazine ring) |

| 1580-1490 | N-H | Bending (amine) |

| 1250-1020 | C-N | Stretching |

The presence of strong, broad absorptions in the 2700-2400 cm⁻¹ region would be indicative of the hydrochloride salt.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

For an unambiguous determination of the three-dimensional structure, including stereochemistry and crystal packing, single-crystal X-ray diffraction is the gold standard.[15][16][17][18]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Growing a single crystal of suitable size and quality is often the most challenging step.[18] This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure would provide definitive proof of the connectivity and conformation of this compound.

Conclusion

The structural elucidation of this compound requires a systematic and multi-technique approach. By combining the detailed connectivity information from NMR spectroscopy, molecular weight confirmation from mass spectrometry, functional group identification from FTIR spectroscopy, and, ideally, the precise three-dimensional arrangement from X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is fundamental for advancing the study of this compound in the context of drug discovery and development.

References

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

5-(2-aminophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

N-(Piperidin-4-yl)pyrimidin-2-amine. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed. Retrieved January 22, 2026, from [Link]

-

Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

-

N-Phenylpiperidin-4-amine dihydrochloride. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive. (n.d.). HMDB. Retrieved January 22, 2026, from [Link]

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2025, May 23). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved January 22, 2026, from [Link]

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023, February 16). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017, November 3). Hilaris Publisher. Retrieved January 22, 2026, from [Link]

-

Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

-

High Resolution Mass Spectrum of Piperidine. (n.d.). The Journal of Physical Chemistry. Retrieved January 22, 2026, from [Link]

-

Comparison FTIR spectra of (N‐(pyrimidin‐2‐yl). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. (2019, January 15). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 22, 2026, from [Link]

-

Review on the Synthesis of Pyrazine and Its Derivatives. (2026, January 7). ResearchGate. Retrieved January 22, 2026, from [Link]

-

13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved January 22, 2026, from [Link]

-

Piperidine. (n.d.). National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Pyrazine. (n.d.). National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. (2015, June 15). Longdom Publishing. Retrieved January 22, 2026, from [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. (2018, February 20). Hilaris Publisher. Retrieved January 22, 2026, from [Link]

-

2-(Piperidin-4-yl)pyridine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

4-Anilinopiperidine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]

- 5. longdom.org [longdom.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 5-(2-aminophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | C22H23Cl2N5O | CID 10813168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. excillum.com [excillum.com]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to N-(Piperidin-4-yl)pyrazin-2-amine Dihydrochloride (CAS: 1448854-99-6): A Scaffold for Modern Drug Discovery

Abstract

N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride is a heterocyclic compound featuring two key pharmacophores: a pyrazine ring and a piperidine moiety. The pyrazine core is a well-established scaffold in medicinal chemistry, known for its presence in numerous biologically active agents, particularly kinase inhibitors.[1][2][3] The piperidine group is frequently incorporated into drug candidates to enhance aqueous solubility, modulate pharmacokinetic properties, and provide a vector for interacting with biological targets.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. It consolidates predictive data, proposes robust synthetic and analytical methodologies, and outlines detailed experimental protocols to evaluate its biological potential. The focus is on its putative role as a protein kinase inhibitor, a class of therapeutics central to oncology and other proliferative diseases.[6][7]

Introduction: The Strategic Combination of Pyrazine and Piperidine Scaffolds

The design of novel therapeutic agents often relies on the strategic combination of validated pharmacophores. N-(Piperidin-4-yl)pyrazin-2-amine represents a deliberate fusion of two such privileged structures.

-

The Pyrazine Nucleus: As a bioisostere for phenyl and other heteroaryl rings, the pyrazine moiety is a cornerstone of modern medicinal chemistry.[3] Its nitrogen atoms act as hydrogen bond acceptors and sites for metal coordination, enabling diverse interactions with biological targets.[1] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a fertile ground for drug discovery.[2][8]

-

The Piperidine Moiety: The saturated piperidine ring is one of the most common N-heterocycles found in approved drugs. Its inclusion is a strategic choice to improve physicochemical properties. The basic nitrogen atom is typically protonated at physiological pH, which can significantly enhance aqueous solubility and allow for the formation of salt forms like the dihydrochloride salt of the title compound. This feature is critical for bioavailability and formulation development. Furthermore, the piperidine ring provides a three-dimensional structure that can be functionalized to optimize target binding and pharmacokinetic profiles.[5]

The linkage of these two fragments via a secondary amine creates a molecule with significant potential as a scaffold for library development. It is hypothesized that this compound will serve as a competitive inhibitor for the ATP-binding pocket of various protein kinases, a mechanism exploited by many successful anticancer drugs.[6][7]

Physicochemical Properties and Characterization

Accurate characterization is the foundation of any drug discovery program. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source / Method |

| CAS Number | 1448854-99-6 | - |

| Molecular Formula | C₉H₁₄N₄ · 2HCl | Calculated |

| Molecular Weight | 251.16 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | - |

| Solubility | Soluble in water, DMSO, Methanol (Predicted) | General knowledge of hydrochloride salts |

| Storage | 2-8°C, desiccated, protected from light | [9][10] |

Analytical Characterization: Standard analytical techniques are required to confirm the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of the pyrazine and piperidine rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for assessing purity and for quantifying the compound in biological matrices. It is also the gold standard for identifying and quantifying potential impurities.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the purity of the final compound and any intermediates.

Synthesis and Purification Strategy

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a leaving group (typically a halogen) on the pyrazine ring by an amine.[1]

Rationale for Synthetic Design: The pyrazine ring is electron-deficient, which activates it towards nucleophilic attack. 2-Chloropyrazine is a commercially available and suitable starting material. The nucleophile, 4-aminopiperidine, has two nitrogen atoms. The primary amine is significantly more nucleophilic than the secondary amine within the ring, allowing for selective reaction at the desired position. However, to prevent potential side reactions such as dimerization or reaction at the secondary amine, it is best practice to use a Boc-protected 4-aminopiperidine. The Boc (tert-butoxycarbonyl) group can be easily removed under acidic conditions, which concurrently facilitates the formation of the final dihydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol:

-

Step 1: Nucleophilic Aromatic Substitution (Coupling)

-

To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in dimethyl sulfoxide (DMSO), add 2-chloropyrazine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash extensively with water and brine to remove DMSO and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate) via column chromatography on silica gel.

-

-

Step 2: Deprotection and Salt Formation

-

Dissolve the purified intermediate in a suitable solvent such as 1,4-dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) ( >2.0 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours. The product will typically precipitate out of the solution.

-

Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Putative Biological Activity and Mechanism of Action

Structurally similar compounds, such as those containing pyrimidine or pyridine cores linked to a piperazine/piperidine, are potent inhibitors of cyclin-dependent kinases (CDKs).[6][7] CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[7] Therefore, it is highly probable that N-(Piperidin-4-yl)pyrazin-2-amine is an ATP-competitive inhibitor of one or more CDKs (e.g., CDK4/6).

Mechanism of Action (Hypothesized): The compound is predicted to bind to the ATP pocket of the kinase. The pyrazine ring can mimic the adenine region of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase. The piperidine moiety can extend into a more solvent-exposed region, where modifications can be made to improve potency and selectivity against different kinases. By occupying the ATP binding site, the compound prevents the phosphorylation of substrate proteins (like Retinoblastoma protein, Rb), thereby blocking cell cycle progression and inducing cell cycle arrest, primarily at the G1/S checkpoint.

Caption: Hypothesized inhibition of the CDK4/6-Rb pathway leading to cell cycle arrest.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity, a tiered approach of in vitro and cell-based assays is recommended.

Protocol 5.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantitatively measures the ability of the compound to inhibit a specific kinase.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant human kinase (e.g., CDK4/Cyclin D1), peptide substrate, and ATP at appropriate concentrations.

-

Compound Plating: Serially dilute this compound in DMSO and add to a 384-well assay plate. Include controls (DMSO only for 0% inhibition, potent inhibitor for 100% inhibition).

-

Kinase Reaction: Add the kinase and substrate mixture to the wells. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the kinase reaction and add a detection reagent that measures either substrate phosphorylation or ATP consumption (e.g., ADP-Glo™, HTRF®).

-

Data Analysis: Measure the signal on a plate reader. Calculate the percent inhibition for each compound concentration relative to controls. Plot the data and fit to a four-parameter dose-response curve to determine the IC₅₀ value.[6]

Protocol 5.2: Cell Viability (MTS/MTT) Assay

This assay assesses the compound's effect on the proliferation of cancer cell lines.

Caption: Workflow for a cell-based viability and proliferation assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed a relevant cancer cell line (e.g., MCF-7, breast cancer) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Reagent Addition: Add a viability reagent such as MTS or MTT to each well.[12]

-

Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the concentration that causes 50% growth inhibition (GI₅₀).

Safety, Handling, and Storage

As with any novel chemical entity, appropriate safety precautions must be observed. Information can be extrapolated from safety data sheets (SDS) of similar compounds.[13][14]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Protect from moisture and light. For long-term storage, keeping the compound at 2-8°C is recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Future Directions and Conclusion

This compound is a promising chemical scaffold for drug discovery. The initial steps outlined in this guide—synthesis, characterization, and preliminary biological evaluation—will establish its potential as a kinase inhibitor.

Future work should focus on:

-

Selectivity Profiling: Screen the compound against a broad panel of kinases to determine its selectivity profile. High selectivity is crucial for minimizing off-target effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues by modifying the piperidine and pyrazine rings to optimize potency and selectivity.

-

In Vitro ADME/Tox: Evaluate metabolic stability, plasma protein binding, and potential cytotoxicity in non-cancerous cell lines.

-

In Vivo Efficacy: Advance promising candidates into relevant animal models of cancer to assess their therapeutic efficacy and pharmacokinetic properties.

References

Sources

- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 69385-85-9|N-(Piperidin-4-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. brieflands.com [brieflands.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]

- 18. N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. researchgate.net [researchgate.net]

- 22. enamine.enamine.net [enamine.enamine.net]

- 23. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 24. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]

- 25. pubs.acs.org [pubs.acs.org]

"physicochemical properties of N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride"

An In-Depth Technical Guide to the Physicochemical Properties of N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride

Introduction

This compound is a small molecule featuring a pyrazine ring linked to a piperidine moiety. Such heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2] The pyrazine nucleus is a key pharmacophore in several approved drugs, while the piperidine ring can influence solubility, lipophilicity, and receptor interactions.[1][3] This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, outlining the scientific rationale and methodologies for their determination. Understanding these properties is paramount for researchers, scientists, and drug development professionals to advance this molecule from discovery to a potential clinical candidate.

Chemical Identity and Structure

A foundational step in the characterization of any novel compound is the unambiguous confirmation of its chemical identity and structure.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₄N₄ · 2HCl |

| Molecular Weight | 251.15 g/mol |

| Canonical SMILES | C1CN(CCC1)C2=NC=CN=C2.Cl.Cl |

| CAS Number | Not available |

Structural Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques.

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride is a novel small molecule of significant interest in contemporary drug discovery. While direct empirical data on its mechanism of action is not yet publicly available, a comprehensive analysis of its structural components—the pyrazine and piperidine moieties—provides a strong foundation for a well-reasoned hypothesis. This technical guide synthesizes the known pharmacological activities of these core structures to propose a putative mechanism of action for the title compound, focusing on its potential as a kinase inhibitor. Furthermore, this document outlines a detailed experimental framework to systematically investigate and validate this hypothesis, offering researchers a practical roadmap for future studies.

Introduction: Deconstructing the Molecular Architecture for Mechanistic Insights

The rational design of targeted therapeutics hinges on a deep understanding of the interplay between a molecule's structure and its biological function. In the absence of direct evidence for the mechanism of action of this compound, we turn to a foundational principle of medicinal chemistry: the concept of privileged structures. Both the pyrazine and piperidine rings are widely recognized as such, appearing in a multitude of clinically approved drugs and investigational agents. Their individual and combined contributions to bioactivity will form the basis of our mechanistic hypothesis.

The pyrazine ring , a nitrogen-containing heterocycle, is a versatile scaffold known for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Notably, many pyrazine derivatives have been identified as potent kinase inhibitors.[3] The well-established anti-tubercular drug, pyrazinamide, is a pyrazine derivative that functions as a prodrug, ultimately disrupting multiple cellular pathways in Mycobacterium tuberculosis.[4][5][6][7]

The piperidine moiety is another cornerstone of drug design, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with a diverse range of biological targets.[8][9] Its incorporation into small molecules can enhance binding affinity, modulate physicochemical characteristics, and improve metabolic stability.[10][11] A vast number of piperidine-containing compounds have demonstrated significant anticancer activity, often through the modulation of critical signaling pathways.[11][12]

Given the established roles of both the pyrazine and piperidine scaffolds in kinase inhibition and the modulation of cellular signaling, we hypothesize that This compound functions as a kinase inhibitor, targeting key signaling pathways implicated in cell proliferation and survival.

Proposed Mechanism of Action: Kinase Inhibition and Downstream Signaling

We propose that this compound exerts its biological effects by competitively binding to the ATP-binding pocket of one or more protein kinases. The pyrazine core likely serves as the hinge-binding motif, a common feature of many kinase inhibitors, while the piperidine group may occupy a hydrophobic pocket and contribute to target selectivity and potency.

A plausible target class for this compound is the receptor tyrosine kinase (RTK) family or downstream serine/threonine kinases in pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are frequently dysregulated in cancer and other proliferative diseases, making them attractive targets for therapeutic intervention.

Caption: Hypothesized inhibition of kinase signaling pathways.

Experimental Validation: A Step-by-Step Approach

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for elucidating the mechanism of action of this compound.

Kinase Profiling

Objective: To identify the specific kinase(s) inhibited by the compound.

Methodology:

-

Primary Screen: Utilize a broad-panel kinase assay (e.g., a commercially available panel of >400 kinases) to perform a primary screen at a single high concentration (e.g., 10 µM) of this compound.

-

Hit Identification: Identify kinases that exhibit significant inhibition (e.g., >50%) in the primary screen.

-

Dose-Response Analysis: For the identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) for each kinase. This will establish the potency and selectivity of the compound.

Cellular Proliferation and Viability Assays

Objective: To assess the effect of the compound on the growth and viability of relevant cell lines.

Methodology:

-

Cell Line Selection: Choose a panel of cell lines with known dysregulation in the kinase pathways identified in the profiling screen (e.g., cancer cell lines with activating mutations in specific RTKs).

-

MTT or CellTiter-Glo® Assay: Treat the selected cell lines with increasing concentrations of this compound for a defined period (e.g., 72 hours).

-

Data Analysis: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay and calculate the GI50 (concentration for 50% growth inhibition).

Target Engagement and Pathway Modulation

Objective: To confirm that the compound engages its target kinase(s) in a cellular context and modulates downstream signaling.

Methodology:

-

Western Blot Analysis:

-

Treat cells with this compound for a short duration (e.g., 1-2 hours).

-

Prepare cell lysates and perform Western blot analysis to assess the phosphorylation status of the target kinase and key downstream substrates (e.g., phospho-Akt, phospho-ERK).

-

A decrease in the phosphorylation of these proteins would indicate target engagement and pathway inhibition.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells with the compound.

-

Heat the cell lysate to various temperatures.

-

Analyze the soluble fraction by Western blot or other protein detection methods.

-

Binding of the compound to its target kinase will stabilize the protein, leading to a shift in its melting temperature.

-

Apoptosis and Cell Cycle Analysis

Objective: To determine if the observed anti-proliferative effects are due to the induction of apoptosis or cell cycle arrest.

Methodology:

-

Annexin V/Propidium Iodide Staining:

-

Treat cells with the compound for 24-48 hours.

-

Stain the cells with Annexin V-FITC and propidium iodide.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

-

Cell Cycle Analysis:

-

Treat cells with the compound for 24 hours.

-

Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| Kinase A | [Value] |

| Kinase B | [Value] |

| Kinase C | [Value] |

Table 2: Cellular Activity

| Cell Line | GI50 (µM) |

| Cell Line X | [Value] |

| Cell Line Y | [Value] |

| Cell Line Z | [Value] |

Conclusion and Future Directions

This technical guide provides a scientifically grounded, albeit hypothesized, mechanism of action for this compound. The proposed experimental workflow offers a robust strategy to validate its role as a kinase inhibitor and to elucidate its impact on cellular signaling pathways. The successful execution of these studies will not only confirm the compound's mechanism but also provide critical data to guide its further development as a potential therapeutic agent. Future investigations could expand to include in vivo efficacy studies in relevant animal models and detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

-

Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

- Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4).

- Pharmacological activity and mechanism of pyrazines. (2023). European Journal of Medicinal Chemistry, 115544.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Synthesis, 55(18), 2975-2994.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Synthesis, 19(5), 498-513.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7078.

-

What is the mechanism of Pyrazinamide? - Patsnap Synapse. (2024). Retrieved January 22, 2026, from [Link]

- ChemInform Abstract: Synthesis and Structure-Activity Relationship of New Piperidinyl and Piperazinyl Derivatives as Antiallergics. (2010). ChemInform, 23(15).

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7078.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2021). Frontiers in Pharmacology, 12, 775419.

-

Pyrazinamide. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). Molecules, 27(15), 4786.

-

Piperidine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

- Zhang, Y., et al. (2013). Mechanisms of Pyrazinamide Action and Resistance. Journal of Clinical Microbiology, 51(12), 3948-3953.

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923.

- A Mini Review on Piperizine Derivatives and their Biological Activity. (2021).

-

What is the mechanism of action (MOA) of Pyrazinamide? - Dr.Oracle. (n.d.). Retrieved January 22, 2026, from [Link]

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2022). Journal of Medicinal Chemistry, 65(1), 107-136.

-

1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 6. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

"in vitro activity of N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride"

An In-Depth Technical Guide to the Preclinical In Vitro Investigation of N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride

Abstract

N-(Piperidin-4-yl)pyrazin-2-amine is a heterocyclic small molecule incorporating both a pyrazine and a piperidine scaffold. While public domain data on the specific biological activity of its dihydrochloride salt is limited, its structural motifs are present in numerous compounds with established pharmacological relevance. Pyrazine derivatives are recognized for their diverse biological activities, including anticancer and antimicrobial effects.[1][2][3] Similarly, the piperidine ring is a common feature in potent kinase inhibitors and other CNS-active agents.[4][5][6] This guide, therefore, serves as a proactive, technically-grounded framework for initiating a comprehensive in vitro investigation of this compound. We will outline a logical, multi-tiered screening cascade designed to elucidate its potential as a therapeutic agent, focusing on oncology and infectious diseases. The protocols described herein are based on established methodologies and are designed to provide a robust preliminary assessment of the compound's bioactivity profile.

Introduction: Rationale for Investigation

The chemical architecture of N-(Piperidin-4-yl)pyrazin-2-amine suggests a high potential for biological activity. The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms, is a versatile scaffold in medicinal chemistry, known to participate in various biological interactions.[1][2] Its derivatives have demonstrated significant promise as cytotoxic agents against cancer cell lines and as antimicrobials.[1][3] The piperidine moiety is also a privileged scaffold, frequently incorporated into kinase inhibitors to enhance potency and modulate physicochemical properties.[4][5]

Given this structural precedent, a systematic in vitro evaluation is warranted. This document outlines a proposed workflow to explore the compound's activity in two primary therapeutic areas: oncology and microbiology. The experimental design prioritizes a tiered approach, beginning with broad spectrum screening and progressing to more specific mechanistic assays.

Caption: Proposed in vitro screening cascade for this compound.

Proposed Investigation Area 1: Anticancer Activity

The prevalence of pyrazine-based structures in compounds with demonstrated cytotoxicity against cancer cell lines provides a strong rationale for evaluating N-(Piperidin-4-yl)pyrazin-2-amine in this context.[1] Studies have shown that pyrazine derivatives can inhibit cancer cell proliferation with IC50 values in the micromolar range.[1][3]

Experiment: Cellular Proliferation Assay (MTT Assay)

Causality: The primary objective is to determine if the compound exhibits cytotoxic or cytostatic effects on human cancer cell lines. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for cell viability. A reduction in signal indicates a decrease in viable cells.

Protocol:

-

Cell Line Selection: A panel of cancer cell lines should be selected, for instance, A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma), as these have been used in the evaluation of related compounds.[1][7]

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Potential Follow-up: Kinase Inhibition Profile

Many small molecule anticancer agents function by inhibiting protein kinases that are critical for cancer cell survival and proliferation.[8][9] The piperidine moiety, in particular, is a well-established scaffold in the design of kinase inhibitors.[4][6]

Rationale: Should the compound demonstrate significant cytotoxicity, a logical next step is to screen it against a panel of recombinant human kinases. This will identify potential molecular targets and guide further mechanistic studies.

Workflow:

-

Primary Kinase Screen: Submit the compound for screening at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >400 kinases).

-

Hit Identification: Identify kinases where activity is inhibited by >50%.

-

Dose-Response: For the identified "hits," perform 10-point dose-response assays to determine the IC50 for each kinase. This provides quantitative data on potency and selectivity.

Caption: A potential target pathway (MAPK) for a novel kinase inhibitor.

Proposed Investigation Area 2: Antimicrobial Activity

Pyrazine derivatives have also been reported to possess antimicrobial properties, showing efficacy against various pathogenic bacteria.[1][3] Therefore, an assessment of this compound against clinically relevant bacterial strains is a logical avenue of investigation.

Experiment: Minimum Inhibitory Concentration (MIC) Assay

Causality: The goal is to determine the lowest concentration of the compound that visibly inhibits the growth of a microorganism. This is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standardized and widely accepted technique.

Protocol:

-

Strain Selection: Test the compound against a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) species, as these have been used in testing similar compounds.[1][3]

-

Compound Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations should typically range from 128 µg/mL down to 0.25 µg/mL.

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Add the standardized inoculum to each well of the 96-well plate. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Data Summary and Interpretation

All quantitative data should be meticulously recorded and summarized for clear interpretation and comparison.

Table 1: Hypothetical Anticancer Activity Data

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |

| A549 | [Experimental Value] | 0.05 |

| MCF-7 | [Experimental Value] | 0.08 |

| HT-29 | [Experimental Value] | 0.12 |

Table 2: Hypothetical Antimicrobial Activity Data

| Bacterial Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus | [Experimental Value] | 0.5 |

| Escherichia coli | [Experimental Value] | 0.015 |

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the initial in vitro characterization of this compound. The proposed experiments are designed to efficiently screen for potential anticancer and antimicrobial activities, grounded in the known biological profiles of its constituent pyrazine and piperidine scaffolds. Positive results from this screening cascade would provide a strong foundation for more advanced preclinical studies, including mechanism of action elucidation, in vivo efficacy models, and preliminary ADME/Tox profiling.

References

-

Konda Prasad, V., et al. (2025). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances. Available at: [Link]

-

Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. Available at: [Link]

-

Liu, Y., et al. (2019). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 24(23), 417. Available at: [Link]

-

Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 143-151. Available at: [Link]

-

Brandl, F., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Scientia Pharmaceutica, 93(1), 1. Available at: [Link]

-

Yadav, P. N., et al. (2021). Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). Asian Journal of Chemistry, 33(3), 557-564. Available at: [Link]

-

Sartori, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(22), 7935. Available at: [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available at: [Link]

-

de Souza, M. V. N., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(14), 1421-1430. Available at: [Link]

-

Kumar, A., et al. (2025). Design, Synthesis, and Biological Evaluation of Aryl-Pyrazin-2-yl-N,N-Dimethyl Piperidine Amine and Sulfonyl-Pyridine-3-yl-Pyrazinamine Derivatives, and Their Anticancer and Antibacterial Activity. ChemistrySelect, 10(39), e202503119. Available at: [Link]

-

Wawruszak, A., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(8), 4615. Available at: [Link]

-

Geronikaki, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. Available at: [Link]

-

Konda Prasad, V., et al. (2025). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Publishing. Available at: [Link]

-

Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-4999. Available at: [Link]

Sources

- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-(Piperidin-4-yl)pyrazin-2-amine Dihydrochloride: Core Scaffold, Analogs, and Therapeutic Applications

Executive Summary

The N-(Piperidin-4-yl)pyrazin-2-amine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. This structural motif is consistently identified in compounds targeting a wide array of biological pathways, leading to therapeutic candidates for conditions ranging from infectious diseases and cancer to central nervous system disorders. This guide provides a comprehensive analysis of this scaffold, its related compounds, and its analogs. We will delve into the synthetic strategies employed to create these molecules, explore the nuanced structure-activity relationships (SAR) that dictate their therapeutic applications, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework for novel therapeutic discovery.

Introduction: The Privileged Pyrazin-Piperidine Scaffold

At the heart of our discussion is the N-(Piperidin-4-yl)pyrazin-2-amine molecule. Its structure marries a nitrogen-rich aromatic pyrazine ring with a flexible, saturated piperidine ring. This combination offers a unique set of physicochemical properties: the pyrazine ring's nitrogen atoms act as crucial hydrogen bond acceptors and potential metal coordinators, while the piperidine moiety provides a versatile anchor for substitutions that can fine-tune solubility, cell permeability, and target engagement.[1][2]

The true power of this scaffold lies in its adaptability. By modifying the pyrazine, the piperidine, or the linking amine, chemists have developed potent and selective modulators for diverse biological targets. This has led to the exploration of analogs in numerous therapeutic areas, including:

-

Infectious Diseases: Primarily as antitubercular agents.[3]

-

Oncology: As inhibitors of key cell cycle regulators like Cyclin-Dependent Kinases (CDKs).[4][5]

-

Central Nervous System (CNS): As antagonists for neurotransmitter receptors like the muscarinic M4 receptor.[6]

-

Inflammation: As inhibitors of the NLRP3 inflammasome.[7]

-

Virology: As agents against Hepatitis B (HBV) and Hepatitis C (HCV).[8][9]

Synthetic Strategies: Building the Core and Its Analogs

The construction of the N-(Piperidin-4-yl)pyrazin-2-amine core and its derivatives primarily relies on forming the C-N bond between the pyrazine and piperidine rings. The choice of synthetic route is dictated by the complexity of the starting materials and the desired substitutions.

Core Synthetic Methodologies

Two principal strategies dominate the synthesis of this scaffold:

-

Nucleophilic Aromatic Substitution (SNAr): This is the most direct approach, typically involving the reaction of a halo-pyrazine (e.g., 2-chloropyrazine) with 4-aminopiperidine or a protected version thereof. The reaction is often facilitated by a base in a polar aprotic solvent. This method is cost-effective and suitable for large-scale synthesis but may be limited by the electronic nature of the pyrazine ring; electron-withdrawing groups on the ring are required to activate the halide for substitution.[1]

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers greater flexibility and is often the method of choice for more complex or sterically hindered substrates. It involves coupling a halo-pyrazine with 4-aminopiperidine in the presence of a palladium catalyst, a phosphine ligand, and a base. This route allows for the formation of C-N bonds with amines that are less reactive under SNAr conditions.[1]

Workflow: Selecting a Synthetic Route

The decision between SNAr and Buchwald-Hartwig coupling is a critical step in the synthetic design process. The following diagram illustrates the logical considerations.

Caption: Synthetic route selection for pyrazin-piperidine coupling.

Protocol 1: General SNAr Synthesis of N-Substituted Pyrazin-2-amines

This protocol is adapted from general methods for synthesizing substituted pyrazines.[1] The causality behind this choice is its operational simplicity and scalability for activated substrates.

Materials:

-

N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide (or other suitable 2-halopyrazine starting material) (1.0 eq)

-

Desired piperidine or other amine (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water, Brine solution

Procedure:

-

Reaction Setup: To a stirred solution of the 2-halopyrazine starting material (1 eq.) in DMSO (approx. 20% w/v), add the desired piperidine amine (2 eq.) at room temperature.

-

Heating: Heat the reaction mixture to 80 °C and stir for 12 hours. The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack on the electron-rich pyrazine ring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate. The use of an organic solvent like EtOAc is to extract the desired product from the highly polar DMSO.

-

Extraction: Wash the organic layer sequentially with water and then a brine solution. This removes the DMSO and any water-soluble impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired final compound. The choice of eluent will depend on the polarity of the product.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The following sections detail how specific structural modifications to the core scaffold influence biological activity across different disease areas.

Antitubercular Activity

The pyrazine ring is a key pharmacophore in the fight against tuberculosis, with the frontline drug Pyrazinamide (PZA) being a cornerstone of treatment.[3][10] Analogs of N-(Piperidin-4-yl)pyrazin-2-amine are investigated for this activity due to this structural similarity.

-

Mechanism of Action: PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[3][10] POA is now understood to induce the targeted degradation of the PanD enzyme, which is essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis.[3][10] This disrupts bacterial metabolism, particularly in the non-replicating, persistent state.

-

Key SAR Insights:

-

The pyrazine ring and its specific arrangement of heteroatoms are critical for activity.[3][11] Replacing it with other isosteres like pyridazine or pyrimidine often abolishes activity.[3]

-

Substitutions on the pyrazine ring can significantly modulate potency. Amino groups at the 3- and 5-positions of POA have been shown to be well-tolerated and can enhance activity.[3]

-

Increased lipophilicity through N-alkylation on substituent groups can improve the penetration of the mycobacterial cell wall, leading to enhanced potency.[3]

-

Caption: A standard drug discovery screening cascade.

Conclusion and Future Directions

The N-(Piperidin-4-yl)pyrazin-2-amine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent "drug-like" properties and synthetic tractability have made it a fertile ground for the development of novel therapeutics. The diverse range of biological targets, from bacterial enzymes and protein kinases to G-protein coupled receptors and inflammasomes, underscores its remarkable versatility.

Future research will likely focus on several key areas:

-

Novel Target Identification: Applying this scaffold to new and emerging biological targets.

-

Structure-Based Design: Using computational modeling and structural biology to design next-generation analogs with enhanced potency and selectivity.

-

Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug metabolism and pharmacokinetic (DMPK) properties, leading to safer and more effective drug candidates.

-

Covalent and Allosteric Modulators: Exploring the development of analogs that can form covalent bonds with their targets or bind to allosteric sites, offering alternative mechanisms of action and potentially overcoming drug resistance.

By continuing to build upon the rich foundation of knowledge surrounding this scaffold, the scientific community is well-positioned to translate its potential into the next generation of innovative medicines.

References

-

Ghate, M., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. National Institutes of Health. [Link]

- Peters, J., et al. (2017). N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.

-

Ostrowska, K., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed Central. [Link]

-

Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

-

Unknown Authors. (2016). 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. European Patent Office. [Link]

-

Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. [Link]

-

Gopal, P., et al. (2020). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed Central. [Link]

-

Gopal, P., et al. (2020). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. American Chemical Society. [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

- Unknown Authors. (2010). Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.

-

Unknown Author. (2024). STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. Docsity. [Link]

-

Contardi, E., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

Sources

- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]

- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]

- 10. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]

- 11. docsity.com [docsity.com]

Uncharted Territory: The Biological Targets of N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride Remain Elusive

A comprehensive search of publicly available scientific literature and databases has revealed a significant knowledge gap regarding the specific biological targets of the compound N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride. Despite the therapeutic potential often associated with its constituent chemical moieties—the pyrazine and piperidine rings—no direct experimental data identifying its mechanism of action, binding affinities, or downstream signaling pathways could be located.

This absence of specific data precludes the creation of an in-depth technical guide on the compound's core biological interactions. While the broader families of pyrazine and piperidine derivatives are known to exhibit a wide range of pharmacological activities, any attempt to extrapolate these general characteristics to this specific, uncharacterized molecule would be speculative and scientifically unsound.

The Chemical Landscape: Clues from Related Compounds

The pyrazine ring is a common scaffold in medicinal chemistry, with derivatives showing promise as antimicrobial and anticancer agents.[1] Similarly, the piperidine and piperazine moieties are integral to numerous bioactive compounds. For example, certain piperazine-substituted pyranopyridines have been demonstrated to induce apoptosis in cancer cell lines, suggesting a potential role in oncology.[2] Furthermore, patent literature describes N-[2-(l-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives as potential antagonists of the muscarinic receptor 4 (M4), indicating a possible application in neurological disorders.[3] In the realm of kinase inhibition, a known strategy in cancer therapy, analogues such as N-(pyridin-3-yl)pyrimidin-4-amine have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2).[4]

While these examples highlight the diverse biological roles of related structural motifs, it is crucial to emphasize that minor structural modifications can dramatically alter a compound's biological activity and target profile. Therefore, the specific biological targets of this compound remain to be elucidated through direct experimental investigation.

Future Directions: A Call for Experimental Characterization

To ascertain the biological targets of this compound, a systematic experimental approach is necessary. This would typically involve a series of in vitro and in cellulo assays designed to identify and validate molecular interactions.

A generalized workflow for such an investigation is outlined below:

Target Identification and Validation Workflow

Caption: A generalized workflow for identifying and validating the biological targets of a novel compound.

Step-by-Step Methodologies:

1. Broad Panel Screening:

-

Objective: To identify initial "hits" by testing the compound against a large, diverse panel of known biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.

-

Methodology: Utilize commercially available screening services that employ various assay formats (e.g., radiometric, fluorescence-based, or bioluminescence-based assays).

2. Affinity Chromatography:

-

Objective: To isolate potential binding partners from cell lysates.

-

Methodology:

-

Immobilize this compound onto a solid support (e.g., agarose beads).

-

Incubate the immobilized compound with a cell lysate.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry.

-

3. Computational Modeling and Docking:

-

Objective: To predict potential binding targets and modes of interaction based on the compound's structure.

-

Methodology: Use molecular docking software to simulate the interaction of the compound with the three-dimensional structures of known proteins.

4. Target Validation with Binding Assays:

-

Objective: To confirm and quantify the interaction between the compound and putative targets identified in the initial screens.

-

Methodology - Surface Plasmon Resonance (SPR):

-

Immobilize the purified target protein on a sensor chip.

-

Flow a solution of this compound over the chip at various concentrations.

-

Measure the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the protein.

-